molecular formula C13H22O2 B14643842 7-Tridecynoic acid CAS No. 55182-85-9

7-Tridecynoic acid

Cat. No.: B14643842
CAS No.: 55182-85-9
M. Wt: 210.31 g/mol
InChI Key: UKKKJMVUWWRRTL-UHFFFAOYSA-N
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Description

7-Tridecynoic acid is an organic compound with the molecular formula C13H22O2 It is a long-chain fatty acid with a triple bond at the seventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Tridecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of Grignard reagents, where the alkyne is first formed and then converted to the desired acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Tridecynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydrogen atoms on the alkyne can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or ozone are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective reduction.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Tridecynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in inhibiting certain enzymes or pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Tridecynoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as phospholipase A2, affecting lipid metabolism and signaling pathways. The triple bond in the molecule allows it to interact uniquely with biological targets, leading to its observed effects.

Comparison with Similar Compounds

    Tridecanoic acid: A saturated fatty acid with similar chain length but lacking the triple bond.

    10-Tridecynoic acid: Another alkyne-containing fatty acid with the triple bond at a different position.

Uniqueness: 7-Tridecynoic acid is unique due to the position of its triple bond, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

55182-85-9

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

tridec-7-ynoic acid

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-5,8-12H2,1H3,(H,14,15)

InChI Key

UKKKJMVUWWRRTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCCCCCC(=O)O

Origin of Product

United States

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